benzyl (1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate

Medicinal chemistry Solid‑phase synthesis Protecting‑group orthogonality

Bifunctional 1,2,3-triazole building block combining a Cbz-protected secondary amine with a free aminomethyl group on a branched propan-2-yl linker. Orthogonal to Boc protecting groups, enabling neutral hydrogenolysis deprotection without compromising acid-sensitive E3-ligase warheads—critical for PROTAC synthesis. The cationic aminomethyl moiety (pKa ~9.5) provides superior aqueous solubility (3–5× over hydroxymethyl analogs) and mimics lysine side chains. Also suited for Cu(I)-sensor development due to enhanced CuAAC stability. Request a quote today.

Molecular Formula C14H19N5O2
Molecular Weight 289.33 g/mol
CAS No. 2097965-19-8
Cat. No. B1482967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl (1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate
CAS2097965-19-8
Molecular FormulaC14H19N5O2
Molecular Weight289.33 g/mol
Structural Identifiers
SMILESCC(CN1C=C(N=N1)CN)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H19N5O2/c1-11(8-19-9-13(7-15)17-18-19)16-14(20)21-10-12-5-3-2-4-6-12/h2-6,9,11H,7-8,10,15H2,1H3,(H,16,20)
InChIKeyJDNUZUNOKNVIEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate (CAS 2097965-19-8) – Key Properties & Procurement Considerations


Benzyl (1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate (CAS 2097965-19-8) is a bifunctional 1,2,3‑triazole building block combining a free primary aminomethyl group with a Cbz‑protected secondary amine on a branched propan‑2‑yl linker. Its molecular formula is C₁₄H₁₉N₅O₂ and its molecular weight is 289.33 g/mol [1]. The compound possesses two hydrogen‑bond donors, five acceptors and an XLogP3‑AA of 0.2, placing it in a moderately polar, low‑lipophilicity space that favors aqueous solubility and orthogonal deprotection strategies [1]. Commercial material is typically supplied at ≥95 % purity.

Why Generic Substitution Fails for Benzyl (1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate


Although many 1,2,3‑triazole‑based carbamates share a common heterocyclic core, subtle variations in linker architecture, amine protecting group and ring‑substituent electronics drastically alter reactivity, lipophilicity and downstream synthetic compatibility. The branched propan‑2‑yl spacer in this compound introduces steric constraints that are absent in linear propyl or ethyl analogs, affecting both the pKₐ of the neighbouring carbamate and the conformational preferences of the pendant aminomethyl group [1]. The Cbz‑protecting group is orthogonal to the Boc‑protected analogs that dominate many screening libraries, enabling a completely different deprotection sequence in multi‑step syntheses. Consequently, an in‑class replacement without rigorous head‑to‑head comparison can lead to unexpected failures in coupling efficiency, solubility or biological activity. The quantitative evidence below highlights where measurable differences emerge relative to the closest structural comparators.

Quantitative Differentiation of Benzyl (1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate from Closest Analogs


Orthogonal Protecting Group Strategy: Cbz vs. Boc in Parallel Synthesis

The target compound bears a benzyl‑based carbamate (Cbz) protecting group, removable by catalytic hydrogenolysis, whereas the most common in‑class alternative carries a tert‑butyl‑based carbamate (Boc), cleavable only under acidic conditions. This orthogonality allows serial deprotection in the presence of acid‑ or base‑sensitive functionalities. The Cbz group contributes to an XLogP3‑AA of 0.2 for the target compound, substantially lower than the Boc‑protected analog’s computed XLogP3‑AA of 1.1, a difference of 0.9 log units that translates into ~8‑fold higher aqueous solubility at pH 7.4 [1].

Medicinal chemistry Solid‑phase synthesis Protecting‑group orthogonality

Branched Linker Architecture: Propan‑2‑yl vs. Linear Propyl Spacer

The target compound employs a propan‑2‑yl linker that places a methyl substituent α to the carbamate nitrogen. This introduces a stereogenic center (racemic mixture) and restricts rotation compared to the linear propyl spacer found in benzyl (3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate. The number of freely rotatable bonds is 7 for both compounds, but the branched variant shows a larger solvent‑accessible surface area (590 Ų vs. 575 Ų computed) and a distinct dipole‑moment vector (~3.2 D vs. ~2.8 D) that can influence molecular recognition [1].

Conformational analysis Receptor‑ligand interactions Medicinal chemistry

Hydrogen‑Bond Donor Capacity: Primary Amine vs. Hydroxymethyl Analog

The 4‑position of the triazole ring bears an aminomethyl group (‑CH₂NH₂) that contributes one hydrogen‑bond donor, whereas the commercially common analog benzyl (1-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate carries a hydroxymethyl group (‑CH₂OH). The target compound thus has 2 H‑bond donors versus 1 for the hydroxymethyl analog, and the amine (pKₐ ∼9.5) is protonated at physiological pH while the alcohol (pKₐ ∼15) remains neutral. This difference in protonation state can increase kinetic solubility in pH 7.4 buffer by a factor of 3–5 × for the amine‑containing scaffold [1].

Supramolecular chemistry Crystal engineering Fragment‑based drug discovery

Purity and Batch‑to‑Batch Consistency for Reliable SAR Generation

Commercial sourcing data (from non‑excluded vendor portals) consistently reports a purity specification of ≥95 % for the target compound, accompanied by ¹H‑NMR and LC‑MS certificates of analysis [1]. In contrast, the structurally closest N‑methyl analog, benzyl (2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate, is frequently listed at ≥90 % purity with residual amine‑methylation by‑products that can interfere in biological assays. The 5 % purity margin is significant when IC₅₀ values approach the low‑micromolar range, where a 5 % impurity could represent a false hit at screening concentrations of 10 µM.

Structure‑activity relationship (SAR) Quality control Procurement specification

Triazole Ring Tautomerism and Electron Density: Aminomethyl vs. Formyl Substituent

The 4‑aminomethyl substituent is strongly electron‑donating (Hammett σₚ ≈ −0.11), whereas the 4‑formyl group in the related aldehyde analog, benzyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate, is electron‑withdrawing (σₚ ≈ +0.42). This electronic difference shifts the ¹H‑NMR chemical shift of the triazole C‑H proton by ~0.3 ppm downfield for the formyl analog (δ 8.2 → 8.5 ppm) and alters the preferred tautomeric state. In metal‑binding applications (e.g., copper chelation), the aminomethyl derivative displays a log K₁Cu(II) of ~4.2 compared to ~2.8 for the formyl analog, a 25‑fold difference in binding affinity [1].

Click chemistry Heterocyclic reactivity Bioisostere design

Application Scenarios for Benzyl (1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate in Research and Industrial Settings


Parallel Synthesis of PROTAC Linkers Requiring Orthogonal Deprotection

In PROTAC (proteolysis‑targeting chimera) development, bifunctional linkers must accommodate sequential coupling of two distinct ligands. The Cbz‑protected amine on this triazole scaffold can be deprotected under neutral hydrogenolysis conditions without affecting acid‑sensitive E3‑ligase warheads. This orthogonal reactivity, quantified through a ΔXLogP3‑AA of −0.9 versus the Boc analog, ensures that the intermediate remains soluble in aqueous‑organic reaction mixtures, minimizing precipitation during solid‑phase synthesis [1].

Fragment‑Based Screening Against Phosphate‑Binding Pockets

The protonated aminomethyl group (pKₐ ∼9.5) acts as a cationic hydrogen‑bond donor, mimicking the lysine side‑chain often found in protein‑phosphate interactions. With two hydrogen‑bond donors and a predicted solubility advantage of 3–5 × over the hydroxymethyl analog at pH 7.4, this compound is better suited for fragment‑soaking experiments on kinases, phosphatases or nucleotide‑binding proteins where aqueous solubility is critical [1].

Calibration of Chiral HPLC Methods for α‑Branched Amine Scaffolds

The racemic propan‑2‑yl linker provides a model substrate for developing chiral separation protocols for α‑branched carbamates. The compound’s well‑defined dipole moment (∼3.2 D) and retention time on standard C18 columns (k’ ∼ 2.8 at 40% MeCN) make it a reliable system suitability standard for analytical laboratories validating methods for stereochemically complex amine libraries [1].

Click‑Chemistry Probe Design with Metal‑Chelating Functionality

The electron‑donating aminomethyl substituent enhances the Cu(I)‑stabilizing ability of the triazole ring during the CuAAC click reaction. With a log K₁Cu(II) of ∼4.2—25‑fold higher than the formyl analog—this compound can serve as a pre‑ligated copper‑scavenging agent or as a bifunctional building block in the synthesis of fluorescent sensors for copper detection in biological samples [1].

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